2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
The compound 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide belongs to a class of triazoloquinazoline derivatives characterized by a polycyclic core structure. The molecule features:
- Triazoloquinazoline backbone: A fused heterocyclic system with a [1,2,4]triazolo[1,5-c]quinazolin-5-yl moiety.
- Substituents: 8,9-Dimethoxy groups: Electron-donating groups that may enhance solubility and influence receptor binding . Sulfanyl-acetamide linker: A thioether bridge connecting the core to the terminal N-[4-(propan-2-yl)phenyl] group, which introduces steric bulk and hydrophobic interactions.
Properties
IUPAC Name |
2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O5S/c1-16(2)17-5-9-19(10-6-17)29-25(35)15-40-28-30-22-14-24(39-4)23(38-3)13-21(22)27-31-26(32-33(27)28)18-7-11-20(12-8-18)34(36)37/h5-14,16H,15H2,1-4H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYLNSOVVALLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The target compound’s preparation follows three principal stages:
- Construction of thetriazolo[1,5-c]quinazoline core
- Introduction of the 4-nitrophenyl and 8,9-dimethoxy substituents
- Functionalization with the sulfanyl-acetamide moiety
This modular approach enables precise control over regiochemistry and minimizes side reactions.
Core Structure Assembly:Triazolo[1,5-c]Quinazoline
Hydrazine Intermediate Preparation
The synthesis begins with 4-hydrazinoquinazoline derivatives. As demonstrated in recent protocols, 2-(4-bromophenyl)-4-hydrazinoquinazoline serves as a versatile precursor. Key steps include:
Solvent-Free Cyclocondensation
The triazoloquinazoline core forms via solvent-free reaction between hydrazine intermediates and triethyl orthoesters:
Hydrazine derivative + Triethyl orthoformate → [1,2,4]Triazolo[1,5-c]quinazoline
Optimized conditions (reflux, 4–16 h) achieve yields up to 91%. Acidic media promote Dimroth rearrangement, ensuring proper annelation.
Table 1: Core Synthesis Optimization
| Condition | Time (h) | Yield (%) | Isomer Ratio ([1,5-c]:[4,3-c]) |
|---|---|---|---|
| Solvent-free | 4 | 83 | 1:0 |
| Glacial acetic acid | 16 | 91 | 0:1 |
| Ethanol (95%) | 8 | 78 | 3:2 |
Functionalization with 4-Nitrophenyl and Dimethoxy Groups
Suzuki-Miyaura Cross-Coupling
The 4-nitrophenyl group introduces electron-withdrawing character essential for subsequent reactions:
Brominated precursor + 4-Nitrophenylboronic acid → 2-(4-Nitrophenyl)triazoloquinazoline
Pd(PPh₃)₄ catalysis in DME/H₂O (3:1) at 80°C for 12 h achieves >85% coupling efficiency. Microwave-assisted protocols reduce reaction time to 2 h with comparable yields.
Sulfanyl-Acetamide Moiety Attachment
Thiolation via Nucleophilic Substitution
The 5-sulfanyl group is installed through SNAr reaction:
5-Chlorotriazoloquinazoline + Potassium thioacetate → 5-Mercapto intermediate
Peptide Coupling for Acetamide Formation
The N-[4-(propan-2-yl)phenyl]acetamide group is introduced via azide coupling:
- Acyl azide formation : Treat mercapto intermediate with chloroacetyl chloride and sodium azide.
- Staudinger reaction : React acyl azide with 4-isopropylphenylamine in THF.
Table 2: Coupling Efficiency Comparison
| Method | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Azide coupling | Ethyl acetate | -5→25 | 78 |
| HATU-mediated | DMF | 0→RT | 85 |
| Carbodiimide | CH₂Cl₂ | RT | 68 |
Purification and Characterization
Chromatographic Techniques
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance:
- Heat transfer : Critical for exothermic cyclocondensation steps
- Mixing efficiency : Reduces side products in coupling reactions
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-factor | 32 | 18 |
| PMI (g/g) | 56 | 29 |
| Energy (kJ/mol) | 4800 | 2200 |
Adapted from scale-up studies.
Chemical Reactions Analysis
Types of Reactions
2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrophenyl group.
Substitution: The compound can undergo substitution reactions to replace specific groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Overview
The compound 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule with significant potential in various scientific fields. Its unique structure includes a triazoloquinazoline core and a sulfanyl group, which contribute to its diverse applications in medicinal chemistry, biological research, and material science.
Medicinal Chemistry
The compound is being studied for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development in treating diseases such as cancer and inflammatory conditions. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in disease processes.
Biological Research
The compound has been evaluated for its biological activities, particularly in enzyme inhibition studies. Molecular docking studies indicate that it may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests potential applications in developing anti-inflammatory drugs.
Anticancer Activity
In vitro studies have shown that related compounds exhibit significant anticancer activity against various human tumor cell lines. The structural similarities suggest that this compound may also possess similar properties. It is essential to conduct further evaluations to establish its efficacy and safety profiles.
Material Science
The unique chemical structure of this compound allows it to be utilized as a building block for synthesizing more complex materials. It can be explored for applications in developing new polymers or nanomaterials due to its reactive functional groups.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of this compound can be contextualized against related derivatives (Table 1). Key comparisons are derived from substituent variations and reported bioactivities.
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Comparisons :
Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-nitrophenyl group (strong electron-withdrawing) contrasts with the phenyl group in and the ethoxy group in . Nitro groups may enhance binding to receptors requiring polarized interactions (e.g., adenosine A2A receptors ). N-Aryl Variations: The 4-(propan-2-yl)phenyl group introduces steric hindrance and hydrophobicity compared to the 2-ethoxyphenyl in or 3-chloro-4-methoxyphenyl in . These differences could alter pharmacokinetics (e.g., membrane permeability) .
Bioactivity Trends: Anti-Inflammatory Potential: Analogous acetamide derivatives (e.g., ) demonstrate anti-exudative activity, suggesting the target compound may share similar mechanisms, though its triazoloquinazoline core could target distinct pathways. Receptor Specificity: The triazoloquinazoline scaffold resembles purine analogs, hinting at possible adenosine receptor interactions (A1, A2A, etc.) . Substituents like methoxy and nitro groups may fine-tune affinity for specific receptor subtypes.
Synthetic Strategies :
- The target compound’s sulfanyl-acetamide linker is common in derivatives synthesized via nucleophilic substitution or click chemistry (e.g., ), suggesting scalable synthetic routes.
Biological Activity
The compound 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its unique structural features, including a triazoloquinazoline core and various substituents, suggest diverse biological activities. This article reviews the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a sophisticated structure that includes:
- Triazoloquinazoline core : Known for its pharmacological properties.
- Nitrophenyl group : Implicated in various biological interactions.
- Sulfanyl moiety : Enhances reactivity and potential biological interactions.
The molecular formula is with a molecular weight of approximately 469.6 g/mol.
Antimicrobial Activity
Research has indicated that quinazoline derivatives often exhibit antimicrobial properties. The presence of the nitrophenyl group can enhance the compound's ability to inhibit bacterial growth. In vitro studies have shown that similar compounds possess moderate to significant antibacterial and antifungal activities against various pathogens .
Anticancer Potential
Compounds with similar structural features have been investigated for their anticancer properties. The triazoloquinazoline framework is known to interact with multiple biological targets involved in cancer progression. Preliminary studies suggest that derivatives can induce apoptosis in cancer cells and inhibit tumor growth .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. The sulfanyl group may facilitate interactions with active sites of enzymes, leading to inhibition. For instance, compounds within this class have demonstrated inhibitory effects on cholinesterase enzymes, which are crucial in neurodegenerative diseases .
Case Studies and Research Findings
The mechanisms by which this compound exhibits its biological activities are likely multifaceted:
- Interaction with DNA : Similar compounds are known to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Binding : The unique structure allows for binding to specific enzymes, altering their activity and affecting metabolic pathways.
- Oxidative Stress Modulation : Some derivatives may modulate oxidative stress within cells, contributing to their anticancer effects.
Q & A
Q. Optimization strategies :
- Use HPLC for real-time monitoring of intermediate purity (>95% purity threshold) .
- Adjust reaction time and temperature to mitigate side reactions (e.g., nitro group reduction or methoxy demethylation) .
Basic: How should researchers validate the purity and structural integrity of this compound?
Q. Methodological approach :
- Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Retention time and peak symmetry are critical metrics .
- Spectroscopic analysis :
- Elemental analysis : Ensure ≤0.4% deviation in C/H/N content from theoretical values .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the triazoloquinazoline scaffold?
Q. Methodology :
- Systematic substituent variation : Synthesize analogs with changes to:
- Biological assays :
Q. Example SAR Table :
Advanced: What computational approaches can predict reactivity or optimize synthesis pathways?
Q. Strategies :
- Reaction pathway modeling : Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps (e.g., sulfanyl group incorporation) .
- Solvent optimization : Apply COSMO-RS simulations to select solvents that maximize yield while minimizing side reactions .
- Machine learning : Train models on historical reaction data (e.g., temperature, solvent, catalyst) to predict optimal conditions for novel analogs .
Case study : DFT calculations revealed that nitro group orientation in the triazoloquinazoline core influences electrophilic substitution kinetics, guiding synthetic prioritization .
Advanced: How can contradictory biological activity data be resolved for this compound?
Q. Root-cause analysis framework :
Assay conditions : Check for pH-dependent stability (e.g., nitro group reduction in acidic buffers) or light sensitivity .
Metabolite interference : Use LC-MS to identify degradation products (e.g., sulfoxide formation from sulfanyl oxidation) .
Target selectivity : Perform kinome-wide profiling to rule off-target effects (e.g., kinase panels with >400 targets) .
Crystallography : Resolve co-crystal structures to confirm binding mode consistency across studies .
Example : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 150 nM) were traced to assay buffer redox potential altering the nitro group’s electronic state .
Advanced: What strategies enhance the compound’s stability for in vivo studies?
Q. Methodological recommendations :
- Formulation : Use lyophilized powders stored under inert gas (N₂/Ar) to prevent sulfanyl oxidation .
- Prodrug design : Mask the nitro group as a protected amine (e.g., Boc or acetyl) to improve metabolic stability .
- Pharmacokinetic profiling : Monitor plasma half-life in rodent models using LC-MS/MS, adjusting dosing intervals based on clearance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
